tert-butyl (2S)-2-amino-4-carbamoylbutanoate
Overview
Description
Tert-butyl (2S)-2-amino-4-carbamoylbutanoate, also known as tert-butyl carbamate, is an organic compound that is used in a variety of synthetic and laboratory applications. It is a colorless, odorless, and highly soluble compound that is produced through the reaction of tert-butyl alcohol and carbamic acid. It is an important intermediate in the synthesis of organic compounds and can be used as a catalyst in various reactions. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Tert-butyl carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the preparation of pharmaceuticals and agrochemicals, and as a starting material in the synthesis of other compounds. It has also been used in the synthesis of peptides and other biopolymers compounds. Additionally, it has been used in the preparation of a variety of polymers, such as polyurethanes and polyamides.
Mechanism of Action
Tert-butyl carbamate acts as a catalyst in organic synthesis reactions. It is a strong nucleophile, which means it can react with electrophilic molecules. In the presence of an acid, such as sulfuric acid, the tert-butyl (2S)-2-amino-4-carbamoylbutanoate carbamate reacts with the electrophile, forming a covalent bond. This reaction can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
Tert-butyl carbamate is not known to have any adverse biochemical or physiological effects. It is considered to be a safe compound and is not known to be toxic or carcinogenic.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl (2S)-2-amino-4-carbamoylbutanoate carbamate in lab experiments is its high reactivity and solubility. It can be used as a catalyst in a variety of reactions and can be easily dissolved in aqueous solutions. However, it is important to note that tert-butyl (2S)-2-amino-4-carbamoylbutanoate carbamate is a strong nucleophile, which means that it can react with other molecules, leading to the formation of unwanted byproducts.
Future Directions
There are a number of potential future directions for research involving tert-butyl (2S)-2-amino-4-carbamoylbutanoate carbamate. These include further research into its use as a catalyst in organic synthesis, its use in the synthesis of peptides and other biopolymers compounds, and its use in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, further research into its biochemical and physiological effects could be conducted. Finally, further research into its potential toxicity and carcinogenicity could be conducted.
properties
IUPAC Name |
tert-butyl (2S)-2,5-diamino-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOPSEUXHSUTJS-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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